molecular formula C20H18F3N3O3S B2856167 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705511-89-2

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Numéro de catalogue: B2856167
Numéro CAS: 1705511-89-2
Poids moléculaire: 437.44
Clé InChI: KNKSXNWHDPCWQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core linked to a piperidine moiety through an ether bond, with a trifluoromethyl group and a sulfonyl group attached to the piperidine. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Commonly done using trifluoromethyl iodide.
  • Sulfonylation : Achieved by reacting the piperidine derivative with sulfonyl chlorides.
  • Quinoxaline Formation : This can involve cyclization reactions with hydrazine derivatives.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation effectively. One study highlighted that tetrazolo[1,5-a]quinoxaline derivatives demonstrated superior inhibitory effects against various tumor cell lines compared to standard treatments like doxorubicin .

Compound TypeIC50 (μg/mL)Activity
Quinoxaline Derivatives>100 (non-cytotoxic to normal cells)Anticancer
Tetrazolo[1,5-a]quinoxalines<10 (high inhibition)Anticancer

Antimicrobial Activity

Quinoxaline derivatives also show promising antimicrobial activity. They have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations. For example, compounds in this class have shown dual activity as both anticancer and antimicrobial agents, making them valuable in therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It can bind to various receptors, altering their activity and signaling pathways.

The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the sulfonyl group facilitates strong interactions with target proteins through hydrogen bonding.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of quinoxaline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity while maintaining low toxicity to normal cells .
  • Antimicrobial Screening : Another research project assessed the antimicrobial efficacy of quinoxaline compounds against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents in infectious diseases .

Propriétés

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-7-16(8-6-14)30(27,28)26-11-9-15(10-12-26)29-19-13-24-17-3-1-2-4-18(17)25-19/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSXNWHDPCWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.